

# 2-(3,5-Dimethyladamantan-1-yl)acetic acid

## molecular weight

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### Compound of Interest

**Compound Name:** 2-(3,5-Dimethyladamantan-1-yl)acetic acid

**Cat. No.:** B079721

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An In-Depth Technical Guide to **2-(3,5-Dimethyladamantan-1-yl)acetic acid**

## Abstract

This technical guide provides a comprehensive overview of **2-(3,5-Dimethyladamantan-1-yl)acetic acid**, a specialized derivative of adamantane. While not widely commercialized, this compound holds significant interest for researchers in medicinal chemistry and drug development due to its unique structural features. The adamantane cage, a rigid and highly lipophilic hydrocarbon scaffold, is a key pharmacophore in several approved drugs, valued for its ability to enhance metabolic stability and modulate pharmacokinetic profiles.<sup>[1][2]</sup> This document details the physicochemical properties of the title compound, proposes a viable synthetic pathway based on established adamantane chemistry, outlines methods for its analytical characterization, and discusses its potential applications in the design of novel therapeutics. Safety and handling protocols are also provided to guide laboratory practice.

## Physicochemical and Structural Properties

**2-(3,5-Dimethyladamantan-1-yl)acetic acid** is a saturated carboxylic acid featuring a dimethyl-substituted adamantane cage. The adamantane moiety is a perfectly rigid, strain-free, and symmetrical tricyclic alkane, often described as the smallest unit of a diamond crystal lattice.<sup>[3]</sup> This structural rigidity and high lipophilicity are its most defining features in the context of medicinal chemistry.<sup>[4]</sup>

The molecular formula of **2-(3,5-Dimethyladamantan-1-yl)acetic acid** is C<sub>14</sub>H<sub>22</sub>O<sub>2</sub>. It is an isomer of other C<sub>14</sub> adamantane acetic acids, such as (3-ethyladamantan-1-yl)acetic acid.[\[5\]](#) Based on its elemental composition, the precise physicochemical properties are detailed in Table 1.

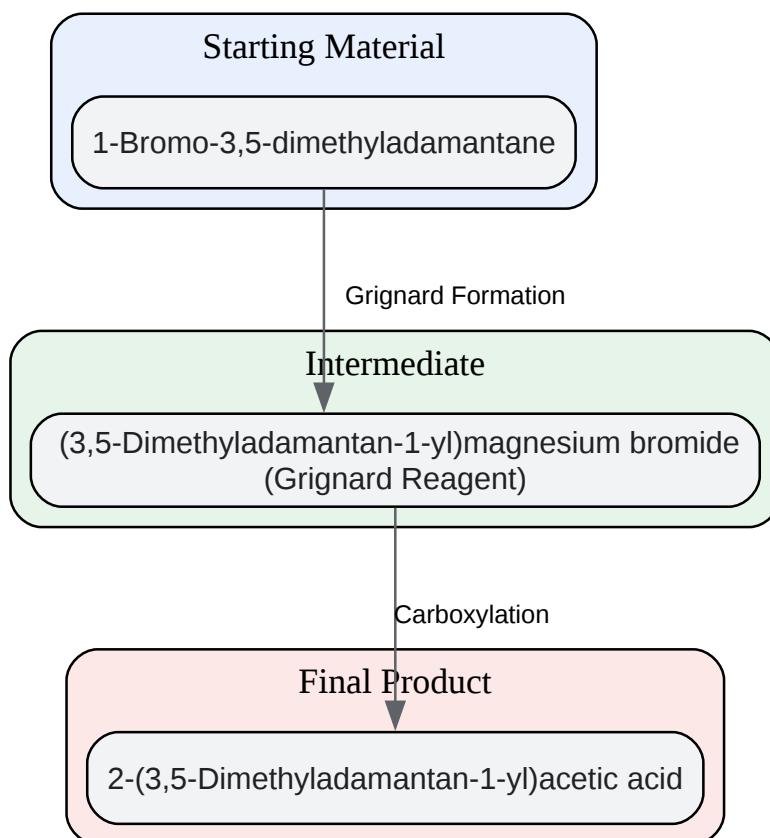
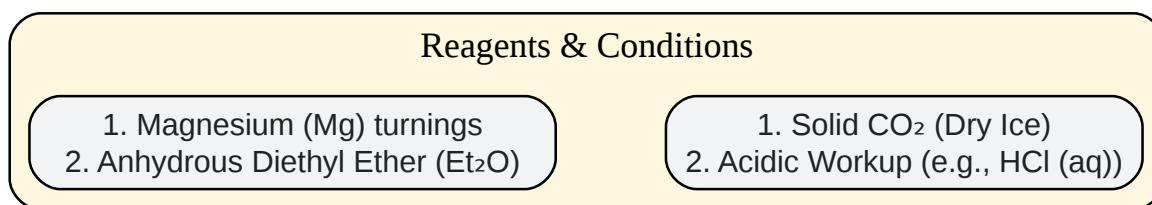
Table 1: Core Physicochemical Properties

Property	Value	Source / Method
Molecular Formula	C <sub>14</sub> H <sub>22</sub> O <sub>2</sub>	-
Molecular Weight	222.33 g/mol	Calculated
IUPAC Name	2-(3,5-dimethyltricyclo[3.3.1.1 <sup>3,7</sup> ]deca-n-1-yl)acetic acid	IUPAC Nomenclature
Appearance	White to off-white crystalline solid (Predicted)	<a href="#">[3]</a>
Solubility	Soluble in nonpolar organic solvents; insoluble in water (Predicted)	<a href="#">[3]</a>

## Proposed Synthesis Pathway

The synthesis of **2-(3,5-Dimethyladamantan-1-yl)acetic acid** can be logically derived from well-established adamantane functionalization chemistry, particularly methods used for preparing its close analogue, Memantine.[\[6\]](#)[\[7\]](#)[\[8\]](#) A robust and high-yield approach involves a Grignard reaction starting from the corresponding bromo-adamantane precursor.

The synthesis begins with 1-Bromo-3,5-dimethyladamantane, a key intermediate in various neuropharmacological syntheses.[\[8\]](#) This precursor is converted into a Grignard reagent, which is subsequently carboxylated using solid carbon dioxide (dry ice).



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**Figure 1:** Proposed Grignard-based synthesis workflow.

## Step-by-Step Experimental Protocol

- Preparation of Grignard Reagent:
  - To a flame-dried, three-neck round-bottom flask under an inert argon atmosphere, add magnesium turnings.
  - Add anhydrous diethyl ether to cover the magnesium.

- Slowly add a solution of 1-Bromo-3,5-dimethyladamantane in anhydrous diethyl ether dropwise to initiate the reaction. A small iodine crystal can be used as an initiator if needed.
- Once the exothermic reaction begins, maintain a gentle reflux by controlling the addition rate. After the addition is complete, continue to stir the mixture at room temperature until the magnesium is consumed.
- Carboxylation:
  - Cool the freshly prepared Grignard reagent in an ice bath.
  - Carefully add crushed solid carbon dioxide (dry ice) portion-wise to the stirred solution. A white precipitate will form.
  - Allow the mixture to warm to room temperature and stir for several hours.
- Workup and Purification:
  - Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride, followed by dilute hydrochloric acid until the solution is acidic (pH ~2).
  - Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether or ethyl acetate.
  - Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
  - Remove the solvent under reduced pressure to yield the crude product.
  - Purify the resulting solid by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to obtain pure **2-(3,5-Dimethyladamant-1-yl)acetic acid**.

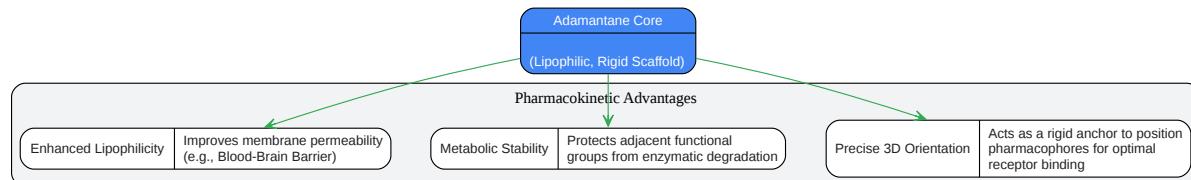
## Analytical Characterization

To confirm the identity and purity of the synthesized compound, a standard battery of analytical techniques should be employed.

- Nuclear Magnetic Resonance (NMR) Spectroscopy:
  - $^1\text{H}$  NMR: The spectrum is expected to show characteristic signals for the adamantane cage protons, appearing as a series of broad multiplets in the aliphatic region (~1.0-2.2 ppm). A distinct singlet corresponding to the two protons of the methylene group (-CH<sub>2</sub>COOH) adjacent to the carboxylic acid will be visible, likely shifted downfield. The acidic proton of the carboxyl group will appear as a very broad singlet further downfield.
  - $^{13}\text{C}$  NMR: The spectrum will confirm the 14 carbon atoms. The quaternary carbons of the adamantane bridgehead (including the one bearing the methyl groups and the one attached to the acetic acid moiety) will be evident, along with the methylene and methine carbons of the cage. The carbonyl carbon of the carboxylic acid will have a characteristic chemical shift in the 170-180 ppm range.
- Mass Spectrometry (MS): Electrospray ionization (ESI) in negative mode should show a prominent peak for the deprotonated molecule [M-H]<sup>-</sup> at an m/z corresponding to a mass of ~221.32.
- Infrared (IR) Spectroscopy: The spectrum will be dominated by a strong, broad absorption band for the O-H stretch of the carboxylic acid (~2500-3300 cm<sup>-1</sup>) and a sharp, intense absorption for the C=O stretch around 1700-1725 cm<sup>-1</sup>.

## Applications in Drug Development and Medicinal Chemistry

The adamantane scaffold is a privileged structure in medicinal chemistry, primarily due to its unique combination of rigidity and lipophilicity.[\[2\]](#) These properties can be strategically leveraged to optimize drug candidates.



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**Figure 2:** Key advantages of the adamantane scaffold in drug design.

**2-(3,5-Dimethyladamantan-1-yl)acetic acid** serves as a valuable building block for several reasons:

- Scaffold for Novel Therapeutics: The carboxylic acid group provides a convenient handle for further chemical modification, such as amide bond formation, allowing for the attachment of various pharmacophores.
- Increased Lipophilicity: Introduction of the dimethyladamantyl group into a polar drug molecule can significantly increase its lipophilicity, which may enhance its ability to cross biological membranes like the blood-brain barrier.<sup>[4]</sup> This is a key property for drugs targeting the central nervous system, as exemplified by Memantine.<sup>[9]</sup>
- Metabolic Shielding: The bulky and chemically inert adamantane cage can sterically hinder the metabolic breakdown of adjacent functional groups, potentially increasing the half-life and bioavailability of a drug.<sup>[2]</sup>
- Ion Channel Modulation: Adamantane derivatives are well-known for their activity as ion channel blockers.<sup>[4]</sup> This compound could serve as a starting point for developing novel modulators of channels implicated in neurological or cardiovascular diseases.

## Safety and Handling

While a specific Safety Data Sheet (SDS) for **2-(3,5-Dimethyladamantan-1-yl)acetic acid** is not available, a risk assessment can be conducted based on analogous structures, such as other adamantane derivatives and aliphatic carboxylic acids.

- Hazard Classification (Predicted):
  - May cause skin irritation (H315).[[10](#)]
  - May cause serious eye irritation (H319).[[10](#)]
  - May be harmful if swallowed (H302).[[10](#)]
  - May cause respiratory irritation (H335).[[10](#)]
- Recommended Precautions:
  - Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood.
  - Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile).
  - Handling: Avoid creating dust. Wash hands thoroughly after handling. Avoid contact with skin, eyes, and clothing.
  - Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from strong oxidizing agents.

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